1,3-Dichloro-5-isopropylbenzene

説明

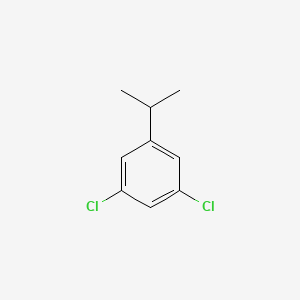

1,3-Dichloro-5-isopropylbenzene is a chlorinated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 3 and an isopropyl group at position 4. The electron-withdrawing chlorine groups deactivate the ring toward electrophilic substitution, while the bulky isopropyl group introduces steric hindrance, influencing regioselectivity in reactions.

特性

IUPAC Name |

1,3-dichloro-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZALJWFYGLWQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431538 | |

| Record name | 1,3-Dichloro-5-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65432-04-4 | |

| Record name | 1,3-Dichloro-5-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of isopropylbenzene (cumene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

化学反応の分析

Types of Reactions

1,3-Dichloro-5-isopropylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.

Oxidation: The isopropyl group can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) bromide or sulfuric acid.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

Nucleophilic Substitution: Products include phenolic derivatives.

Oxidation: Products include carboxylic acids.

科学的研究の応用

1,3-Dichloro-5-isopropylbenzene is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.

Biology: It is used in the study of biochemical pathways and interactions involving chlorinated aromatic compounds.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: It is employed in the production of specialty chemicals, agrochemicals, and polymers.

作用機序

The mechanism of action of 1,3-Dichloro-5-isopropylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of chlorine atoms and the isopropyl group influences the reactivity and selectivity of these reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Chlorinated and alkyl-substituted benzenes exhibit marked differences in physical properties due to variations in polarity, molecular weight, and intermolecular forces. Key comparisons include:

Key Observations :

- Boiling Points: Chlorinated derivatives (e.g., 1,2-dichlorobenzene) generally have lower boiling points than alkylated analogs due to reduced van der Waals interactions but higher than non-substituted benzene. Long alkyl chains (e.g., (1-ethyloctyl)benzene) significantly increase boiling points .

- Solubility : Chlorine substituents enhance solubility in polar solvents (e.g., dichloromethane), while alkyl groups improve miscibility in hydrocarbons.

Reactivity and Stability

- Electrophilic Substitution : The chlorine atoms in this compound deactivate the ring, directing incoming electrophiles to the less hindered para position relative to the isopropyl group. In contrast, alkylated benzenes (e.g., 2-isopropoxy-1,3-diisopropylbenzene) undergo faster electrophilic substitution due to electron-donating substituents .

- Thermal Stability : Chlorinated aromatics are more thermally stable than alkylated counterparts, as C-Cl bonds resist homolytic cleavage better than C-C bonds in alkyl chains.

Research Findings and Data Limitations

While direct studies on this compound are absent in the evidence, inferences are drawn from analogs:

- Spectroscopic Data : Chlorinated benzenes show distinct IR absorption for C-Cl bonds (~600–800 cm⁻¹) and NMR deshielding of adjacent protons, as seen in benzimidazole derivatives .

- Toxicity : Chlorinated compounds often exhibit higher toxicity than alkylated analogs, necessitating stringent handling protocols .

生物活性

1,3-Dichloro-5-isopropylbenzene, a chlorinated aromatic compound, is of interest due to its potential biological activities and implications for human health and environmental safety. Understanding its biological activity involves examining its toxicity, mutagenicity, and potential carcinogenic effects.

- Chemical Formula : C9H10Cl2

- Molecular Weight : 191.09 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms and an isopropyl group at specific positions.

Toxicological Profile

This compound has been studied for its toxic effects on various biological systems. Key findings include:

- Acute Toxicity : The compound exhibits harmful effects upon acute exposure, including skin and respiratory irritation.

- Chronic Effects : Long-term exposure may lead to serious health issues, including potential carcinogenicity.

Case Studies

-

Animal Studies : Research involving animal models has shown that exposure to this compound can lead to:

- DNA damage and mutagenicity.

- Induction of micronuclei formation in bone marrow cells.

- Altered liver enzyme activities indicative of hepatotoxicity.

- Human Health Implications : Epidemiological studies suggest a correlation between exposure to chlorinated compounds and increased cancer risk, particularly in occupational settings involving chemical manufacturing.

Biological Activity Data

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Metabolite Formation : The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules.

- Oxidative Stress : Exposure leads to the generation of reactive oxygen species (ROS), contributing to cellular damage.

- Genotoxic Effects : Evidence from in vitro studies indicates that the compound can cause DNA strand breaks and mutations.

Environmental Impact

This compound poses risks not only to human health but also to aquatic ecosystems. Studies have indicated:

- Aquatic Toxicity : The compound has been shown to affect aquatic organisms, with chronic toxicity values established for various species.

Environmental Toxicity Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。